molecular formula C7H3Cl3F2O B6314444 1,3,5-Trichloro-2-(difluoromethoxy)benzene CAS No. 1261457-01-5

1,3,5-Trichloro-2-(difluoromethoxy)benzene

Cat. No.: B6314444
CAS No.: 1261457-01-5
M. Wt: 247.4 g/mol
InChI Key: BQPCCHWEPZKXKH-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-(difluoromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl3F2O and a molecular weight of 247.45 g/mol . It is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a benzene ring, along with a difluoromethoxy group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 1,3,5-Trichloro-2-(difluoromethoxy)benzene typically involves the chlorination of a suitable precursor, followed by the introduction of the difluoromethoxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,3,5-Trichloro-2-(difluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For instance, oxidation can introduce additional functional groups, while reduction can remove certain groups.

    Hydrolysis: The difluoromethoxy group can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxyl derivatives.

Scientific Research Applications

1,3,5-Trichloro-2-(difluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials. Its unique structure makes it valuable in the development of new chemical entities.

    Biology and Medicine: The compound is studied for its potential biological activities and interactions with biological targets. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1,3,5-Trichloro-2-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,3,5-Trichloro-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:

    1,3,5-Trichlorobenzene: This compound lacks the difluoromethoxy group and has different chemical and physical properties.

    2,4-Dichloro-1-(difluoromethoxy)benzene: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    1,3-Dichloro-2-(difluoromethoxy)benzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1,3,5-trichloro-2-(difluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPCCHWEPZKXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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